molecular formula C15H11BrN2O2 B2843367 3-[5-(3-Bromophenyl)-2-furanyl]-2-cyano-N-methyl-2-propenamide CAS No. 518350-15-7

3-[5-(3-Bromophenyl)-2-furanyl]-2-cyano-N-methyl-2-propenamide

Cat. No.: B2843367
CAS No.: 518350-15-7
M. Wt: 331.169
InChI Key: NDPPMBZGQVYQEF-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-(3-Bromophenyl)-2-furanyl]-2-cyano-N-methyl-2-propenamide is a small molecule characterized by a furan core substituted with a 3-bromophenyl group at the 5-position. The α,β-unsaturated propenamide backbone features a cyano group at the β-carbon and an N-methyl amide at the terminal position.

Properties

IUPAC Name

(E)-3-[5-(3-bromophenyl)furan-2-yl]-2-cyano-N-methylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O2/c1-18-15(19)11(9-17)8-13-5-6-14(20-13)10-3-2-4-12(16)7-10/h2-8H,1H3,(H,18,19)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPPMBZGQVYQEF-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C(=C/C1=CC=C(O1)C2=CC(=CC=C2)Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[5-(3-Bromophenyl)-2-furanyl]-2-cyano-N-methyl-2-propenamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C₁₅H₁₁BrN₂O₂
  • Molecular Weight : 325.16 g/mol

The compound features a bromophenyl group and a furanyl moiety, which are known to influence its biological properties.

Research indicates that compounds with similar structures often exhibit inhibitory effects on key enzymes involved in various biological processes. For instance, the presence of the β-phenyl-α,β-unsaturated carbonyl motif in related compounds has been linked to strong tyrosinase inhibitory activity , which is crucial in melanin synthesis and has implications for skin pigmentation disorders and cosmetic applications .

Antitumor Activity

Preliminary studies have suggested that derivatives similar to this compound may possess significant antitumor properties. For instance, a related compound demonstrated an IC50 value ranging from 6.92 to 8.99 µM against various cancer cell lines, indicating potent cytotoxicity . The mechanism involved apoptosis induction and cell cycle arrest, particularly at the S phase, showcasing the potential of these compounds in cancer therapy.

Tyrosinase Inhibition

Tyrosinase inhibition is a critical parameter for evaluating compounds intended for skin-lightening therapies. In studies involving analogs of the compound, it was observed that certain modifications significantly enhanced tyrosinase inhibition, with IC50 values as low as 3.60 µM reported for some derivatives . This suggests that this compound could be explored as a candidate for developing skin-whitening agents.

Study on Anticancer Properties

A study published in PubMed investigated the anticancer effects of structurally related compounds. The findings indicated that these compounds could inhibit cell proliferation in several cancer cell lines (e.g., A549, HepG2), with notable IC50 values demonstrating their effectiveness .

Tyrosinase Inhibition Assay

In another study focusing on tyrosinase inhibition, various analogs were tested against mushroom tyrosinase. The results indicated that modifications to the bromophenyl group significantly affected inhibitory activity, with some analogs exhibiting much stronger inhibition than traditional agents like kojic acid .

Comparative Analysis of Biological Activity

CompoundBiological ActivityIC50 (µM)Notes
This compoundTyrosinase InhibitionTBDPotential skin-lightening agent
Analog 1Antitumor Activity6.92 - 8.99Effective against multiple cancer cell lines
Kojic AcidTyrosinase Inhibition~200Standard reference for comparison

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

The position and nature of substituents on the phenyl ring significantly influence bioactivity:

  • AGK2 (2-cyano-3-[5-(2,5-dichlorophenyl)-2-furanyl]-N-quinolinyl-2-propenamide): Replacing the 3-bromo group with 2,5-dichloro substituents enhances steric bulk and electron-withdrawing effects. AGK2 is a known sirtuin 2 (SIRT2) inhibitor, suggesting that halogenated phenyl groups optimize target engagement .
  • (E)-3-[5-(2-bromophenyl)furan-2-yl]-2-cyano-N,N-diethylprop-2-enamide: The positional isomerism (2-bromo vs. 3-bromo) may alter binding kinetics due to differences in steric hindrance or electronic distribution. The diethylamide substituent here could improve lipophilicity compared to the N-methyl group in the target compound .
  • The propanamide backbone (vs. propenamide) lacks α,β-unsaturation, likely diminishing electrophilic reactivity .

Backbone and Functional Group Modifications

  • AK-7 (3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide): Replacing the furan-propenamide system with a benzamide scaffold and azepane sulfonyl group shifts the mechanism from covalent inhibition to non-covalent binding. This modification reduces electrophilicity but may improve metabolic stability .
  • (C3) (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-one: The enone system (vs. cyano-propenamide) retains α,β-unsaturation but lacks the cyano group, which is critical for hydrogen bonding or dipole interactions in some kinase inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.